2-(3-Methylbutyl)aniline
Overview
Description
2-(3-Methylbutyl)aniline is an organic compound with the molecular formula C11H17N It is an aniline derivative where the amino group is substituted with a 3-methylbutyl group
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-(3-Methylbutyl)aniline can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and cellular context For instance, the compound’s reactivity and stability could be affected by the pH of its environment Its efficacy could also be influenced by the presence of other molecules that compete for the same targets
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Methylbutyl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-methylbutylamine with aniline under specific conditions. Another method includes the reduction of 2-(3-methylbutyl)nitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions typically include elevated temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 2-(3-methylbutyl)cyclohexylamine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Halogens, sulfonic acids, and nitrating agents are frequently used in substitution reactions.
Major Products:
Oxidation: 2-(3-Methylbutyl)nitrobenzene
Reduction: 2-(3-Methylbutyl)cyclohexylamine
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methylbutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Aniline: The parent compound with a simple amino group attached to a benzene ring.
2-(3-Methylbutyl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3-Methylbutyl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 2-(3-Methylbutyl)aniline is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This substitution affects its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylbutyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVAXXMMLNCSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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